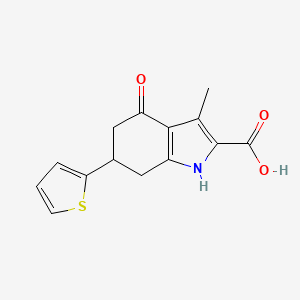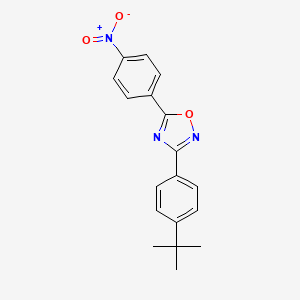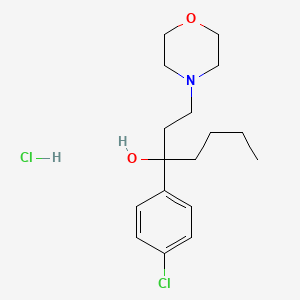
4-chloro-N-methyl-N-(2,4,6-trimethyl-3-morpholin-4-ylsulfonylphenyl)benzenesulfonamide
概要
説明
4-chloro-N-methyl-N-(2,4,6-trimethyl-3-morpholin-4-ylsulfonylphenyl)benzenesulfonamide is a complex organic compound with a unique structure that includes a chlorinated benzene ring, a methyl group, and a morpholinylsulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-methyl-N-(2,4,6-trimethyl-3-morpholin-4-ylsulfonylphenyl)benzenesulfonamide typically involves multiple steps, starting with the chlorination of a benzene ring. The introduction of the methyl and morpholinylsulfonyl groups requires specific reagents and conditions to ensure the correct substitution patterns. Common reagents used in these reactions include chlorinating agents, methylating agents, and sulfonylating agents. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can help achieve the desired product quality. Safety measures are also crucial due to the potential hazards associated with the reagents and reaction conditions.
化学反応の分析
Types of Reactions
4-chloro-N-methyl-N-(2,4,6-trimethyl-3-morpholin-4-ylsulfonylphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.
科学的研究の応用
4-chloro-N-methyl-N-(2,4,6-trimethyl-3-morpholin-4-ylsulfonylphenyl)benzenesulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or protein binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-chloro-N-methyl-N-(2,4,6-trimethyl-3-morpholin-4-ylsulfonylphenyl)benzenesulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes, depending on the specific application.
類似化合物との比較
Similar Compounds
4-chloro-N-methylbenzenesulfonamide: A simpler compound with similar functional groups but lacking the morpholinylsulfonyl group.
N-methyl-N-[2,4,6-trimethylphenyl]benzenesulfonamide: Similar structure but without the chlorine atom.
4-morpholinylsulfonylbenzenesulfonamide: Contains the morpholinylsulfonyl group but lacks the methyl and chlorine substitutions.
Uniqueness
4-chloro-N-methyl-N-(2,4,6-trimethyl-3-morpholin-4-ylsulfonylphenyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in research and development.
特性
IUPAC Name |
4-chloro-N-methyl-N-(2,4,6-trimethyl-3-morpholin-4-ylsulfonylphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O5S2/c1-14-13-15(2)20(30(26,27)23-9-11-28-12-10-23)16(3)19(14)22(4)29(24,25)18-7-5-17(21)6-8-18/h5-8,13H,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJYJIDATXHKSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1N(C)S(=O)(=O)C2=CC=C(C=C2)Cl)C)S(=O)(=O)N3CCOCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4233332.png)

![{3,5-bis[(3,4-dimethoxybenzyl)amino]-1H-1,2,4-triazol-1-yl}(4-nitrophenyl)methanone](/img/structure/B4233341.png)
![N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-iodobenzamide](/img/structure/B4233342.png)
![N-ethyl-3-[(4-nitrobenzoyl)amino]-N-phenylbenzamide](/img/structure/B4233361.png)
![N-(4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide](/img/structure/B4233365.png)

![1-[2-(2,6-dimethylphenoxy)ethoxy]-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride](/img/structure/B4233371.png)
amino]-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4233377.png)

![2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4233390.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4233398.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-methyl-5-nitrophenyl)-3-piperidinecarboxamide](/img/structure/B4233400.png)
